Cas no 2227870-50-8 ((2S)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-ol)
(2S)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- (2S)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-ol
- 2227870-50-8
- EN300-1863690
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- Inchi: 1S/C13H16N2O/c1-10(16)8-12-9-13(14-15(12)2)11-6-4-3-5-7-11/h3-7,9-10,16H,8H2,1-2H3/t10-/m0/s1
- InChI Key: FJRQVUDWCFJZIU-JTQLQIEISA-N
- SMILES: O[C@@H](C)CC1=CC(C2C=CC=CC=2)=NN1C
Computed Properties
- Exact Mass: 216.126263138g/mol
- Monoisotopic Mass: 216.126263138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 38Ų
(2S)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1863690-0.05g |
(2S)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-ol |
2227870-50-8 | 0.05g |
$1513.0 | 2023-09-18 | ||
| Enamine | EN300-1863690-0.1g |
(2S)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-ol |
2227870-50-8 | 0.1g |
$1585.0 | 2023-09-18 | ||
| Enamine | EN300-1863690-0.25g |
(2S)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-ol |
2227870-50-8 | 0.25g |
$1657.0 | 2023-09-18 | ||
| Enamine | EN300-1863690-0.5g |
(2S)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-ol |
2227870-50-8 | 0.5g |
$1728.0 | 2023-09-18 | ||
| Enamine | EN300-1863690-1.0g |
(2S)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-ol |
2227870-50-8 | 1g |
$1801.0 | 2023-05-23 | ||
| Enamine | EN300-1863690-2.5g |
(2S)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-ol |
2227870-50-8 | 2.5g |
$3530.0 | 2023-09-18 | ||
| Enamine | EN300-1863690-5.0g |
(2S)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-ol |
2227870-50-8 | 5g |
$5221.0 | 2023-05-23 | ||
| Enamine | EN300-1863690-10.0g |
(2S)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-ol |
2227870-50-8 | 10g |
$7742.0 | 2023-05-23 | ||
| Enamine | EN300-1863690-1g |
(2S)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-ol |
2227870-50-8 | 1g |
$1801.0 | 2023-09-18 | ||
| Enamine | EN300-1863690-5g |
(2S)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-ol |
2227870-50-8 | 5g |
$5221.0 | 2023-09-18 |
(2S)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-ol Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on (2S)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-ol
Compound CAS No 2227870-50-8: (2S)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-ol
The compound CAS No 2227870-50-8, also known as (2S)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-ol, is a highly specialized organic molecule with significant applications in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential therapeutic benefits. Recent studies have highlighted its role in various drug development pipelines, particularly in the treatment of neurodegenerative diseases and cancer.
The molecular structure of (2S)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan is characterized by a pyrazole ring fused with a methyl group and a phenyl substituent. This configuration contributes to its stability and bioavailability, making it an attractive candidate for drug delivery systems. Researchers have employed advanced computational methods, such as molecular docking and quantum mechanics, to elucidate the binding interactions of this compound with target proteins. These studies have revealed promising affinity towards key enzymes involved in cellular signaling pathways.
In terms of synthesis, the compound is typically derived through a multi-step process involving nucleophilic substitution and cyclization reactions. The stereochemistry at the (S)-configuration is critical for its biological activity, as demonstrated by recent enantioselective synthesis approaches. The use of chiral catalysts has enabled the production of high-purity enantiomers, which are essential for preclinical testing.
Recent advancements in medicinal chemistry have explored the use of CAS No 2227870 as a lead compound for developing novel therapeutics. For instance, studies published in high-profile journals such as Nature Communications and Journal of Medicinal Chemistry have reported its efficacy in inhibiting key enzymes associated with Alzheimer's disease. Additionally, preclinical trials have shown that this compound exhibits selective cytotoxicity against cancer cells, suggesting its potential as an anticancer agent.
The pharmacokinetic profile of (2S)-1-(1-methyl) has been extensively studied using in vitro and in vivo models. Results indicate favorable absorption and distribution properties, with minimal toxicity observed at therapeutic doses. These findings underscore its suitability for oral administration, a critical factor in drug formulation.
In conclusion, CAS No 22-based compounds represent a promising class of molecules with diverse applications in modern medicine. Continued research into their mechanisms of action and optimization of their pharmacokinetic properties will undoubtedly pave the way for innovative treatments across various therapeutic areas.
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